

Application Notes and Protocols for Ditolylguanidine in Cell Culture Experiments

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Compound of Interest

Compound Name: Ditolylguanidine

Cat. No.: B1662265

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Introduction

1,3-Di-o-tolylguanidine (DTG) is a high-affinity, non-selective agonist for sigma-1 (σ_1) and sigma-2 (σ_2) receptors.[1][2] These receptors are implicated in a variety of cellular processes, and their modulation by ligands like DTG has shown potential in several therapeutic areas, including oncology and neuroscience. In cancer research, DTG has been demonstrated to inhibit the growth of various cancer cell lines.[1] In neuroscience, it has exhibited neuroprotective effects.[2] These application notes provide a comprehensive overview of the use of DTG in cell culture experiments, including its mechanism of action, quantitative data, and detailed experimental protocols.

Data Presentation

Binding Affinities and Cytotoxicity of Ditolylguanidine

Parameter	Receptor/Cell Line	Value	Reference
Ki	Sigma-1 (σ 1) Receptor	69 nM	[1]
Ki	Sigma-2 (σ 2) Receptor	21 nM	[1]
IC50	NCI-N417 (Small Cell Lung Cancer)	100 nM	[1]
IC50	NCI-H209 (Small Cell Lung Cancer)	90 nM	[1]

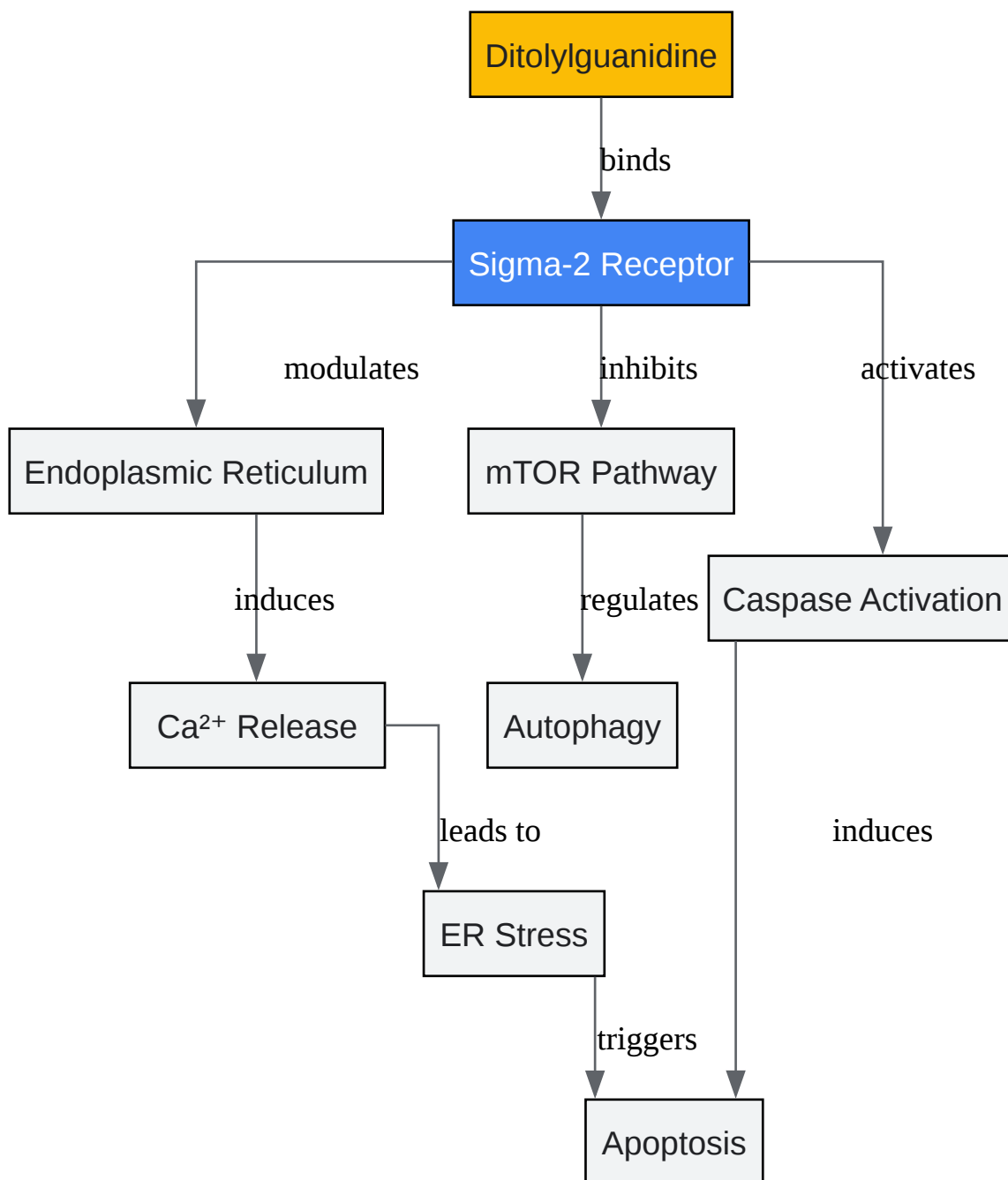
Mechanism of Action and Signaling Pathways

DTG exerts its cellular effects primarily through its interaction with sigma receptors, which are chaperone proteins located at the mitochondria-associated endoplasmic reticulum (ER) membrane. The downstream signaling cascades can vary depending on the cell type and the specific sigma receptor subtype involved.

Cancer Cell Cytotoxicity

In cancer cells, DTG's pro-apoptotic and anti-proliferative effects are mediated through multiple pathways:

- **Induction of Apoptosis:** Activation of sigma-2 receptors by DTG can trigger a caspase-dependent apoptotic cascade. This involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), leading to PARP cleavage and ultimately, cell death.[3]
- **Induction of Autophagy:** DTG has been shown to induce autophagy, likely through the inhibition of the mTOR signaling pathway. This leads to the formation of autophagosomes and the processing of microtubule-associated protein light chain 3 (LC3).[3]
- **ER Stress and Calcium Dysregulation:** Sigma-2 receptor activation can lead to the release of calcium from the endoplasmic reticulum, disrupting cellular calcium homeostasis and inducing ER stress.[2][4] Prolonged ER stress can activate pro-apoptotic pathways.



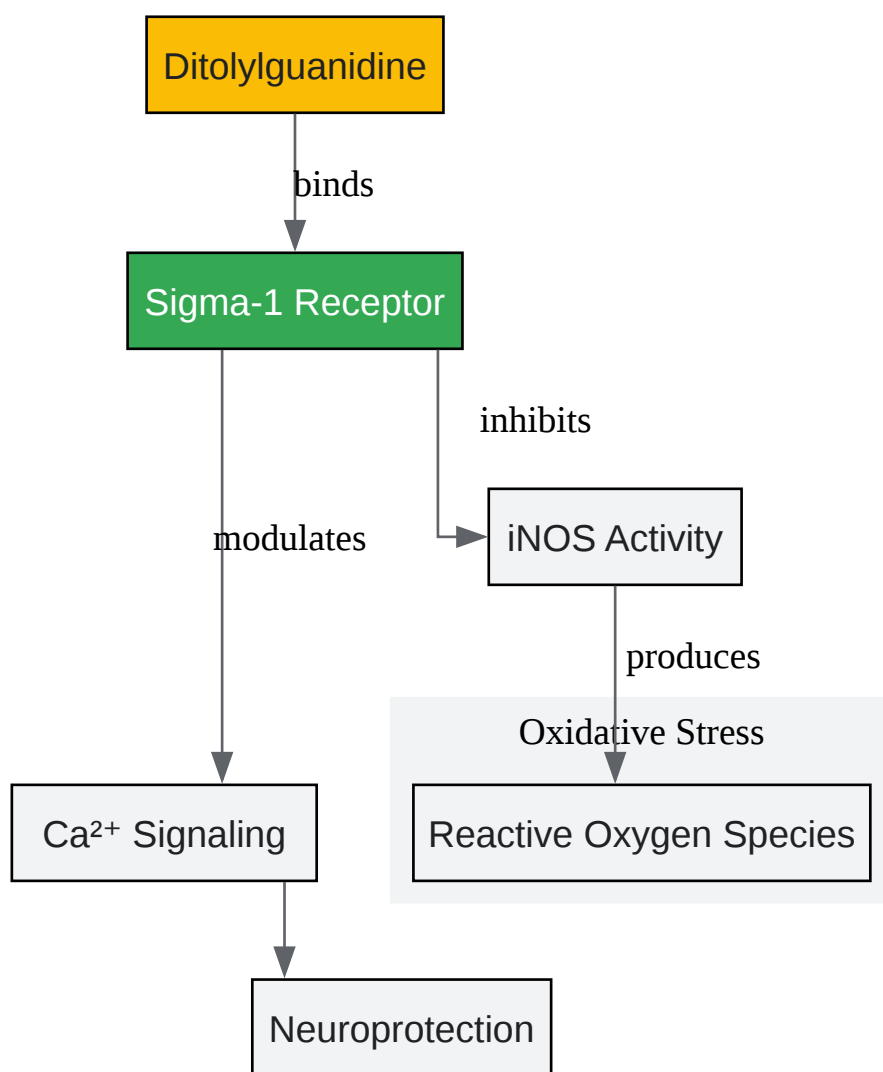
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DTG-induced signaling in cancer cells.

Neuroprotection

In neuronal cells, DTG's neuroprotective effects are often attributed to its interaction with the sigma-1 receptor:

- **Modulation of Calcium Signaling:** DTG can modulate intracellular calcium levels, which is crucial for neuronal function and survival. It has been shown to decrease basal cytosolic free Ca^{2+} concentration and block depolarization-dependent increases in Ca^{2+} .^[1]
- **Attenuation of Oxidative Stress:** Activation of the sigma-1 receptor can lead to the inhibition of inducible nitric oxide synthase (iNOS), reducing the production of harmful reactive oxygen species (ROS) and mitigating oxidative stress-induced neuronal damage.



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DTG-mediated neuroprotective signaling.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of DTG on a cancer cell line.

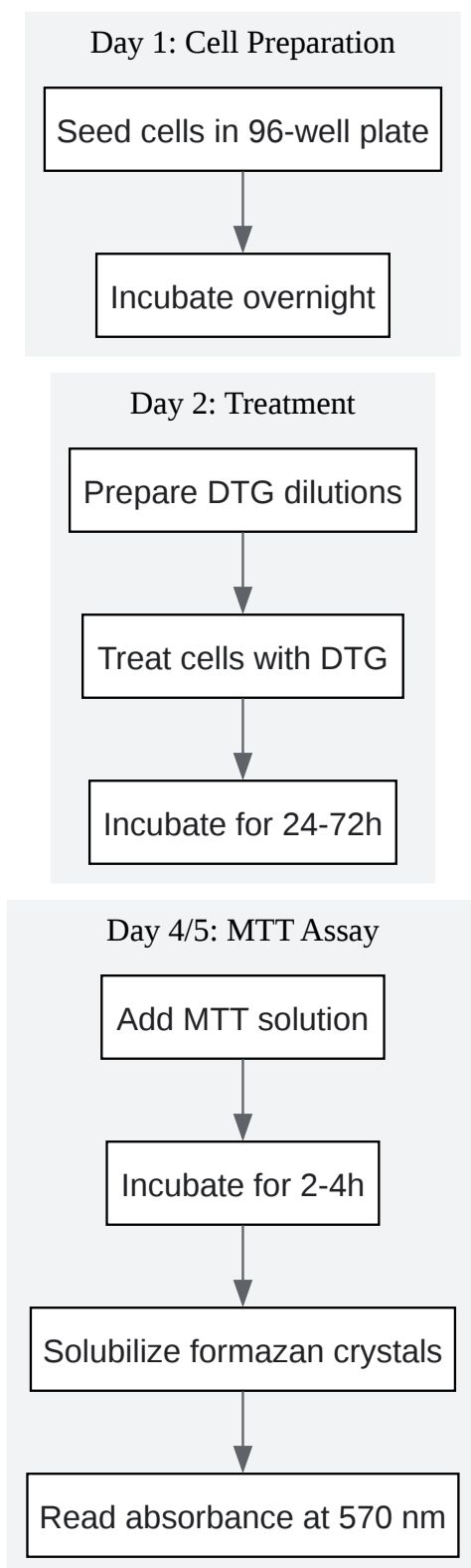
Materials:

- **Ditolylguanidine (DTG)**
- Cancer cell line of interest (e.g., NCI-N417)
- Complete culture medium
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- DTG Treatment:
 - Prepare a stock solution of DTG in DMSO.

- On the day of treatment, prepare serial dilutions of DTG in complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 100 μ M).
- Carefully remove the medium from the wells and replace it with 100 μ L of the medium containing the different concentrations of DTG. Include a vehicle control (medium with DMSO at the same concentration as the highest DTG concentration).
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - After the incubation period, add 10 μ L of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
- Formazan Solubilization:
 - Carefully aspirate the medium containing MTT from each well.
 - Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.



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Workflow for MTT cell viability assay.

Protocol 2: Immunofluorescence for Sigma Receptor Localization

This protocol describes how to visualize the subcellular localization of sigma receptors in response to DTG treatment.

Materials:

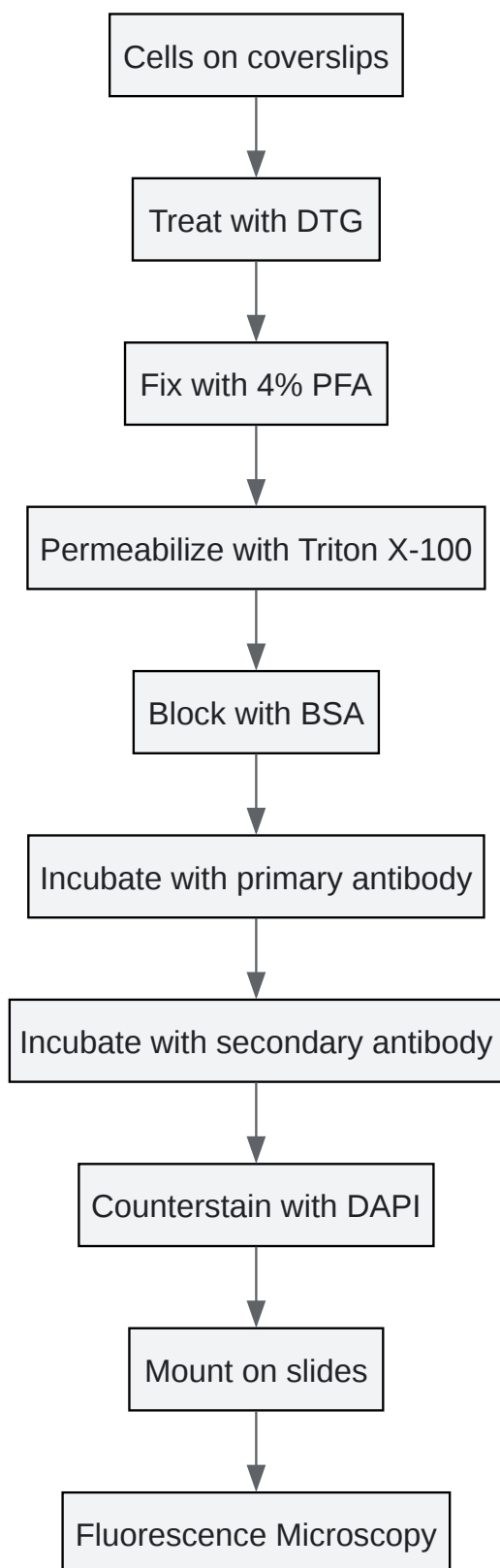
- Cells of interest cultured on sterile glass coverslips in a 24-well plate
- **Ditolylguanidine (DTG)**
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- 0.1% Triton X-100 in PBS for permeabilization
- Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibody against sigma-1 or sigma-2 receptor
- Fluorescently labeled secondary antibody
- DAPI or Hoechst for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Culture and Treatment:
 - Seed cells on coverslips and allow them to adhere and grow.
 - Treat the cells with the desired concentration of DTG for the specified time. Include an untreated control.

- Fixation:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash the cells three times with PBS.
- Blocking:
 - Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the primary antibody against the sigma receptor of interest in the blocking solution.
 - Incubate the coverslips with the primary antibody solution overnight at 4°C.
- Secondary Antibody Incubation:
 - Wash the cells three times with PBS.
 - Dilute the fluorescently labeled secondary antibody in the blocking solution.
 - Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash the cells three times with PBS.
 - Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei.

- Wash the cells twice with PBS.
- Mount the coverslips onto microscope slides using mounting medium.
- Imaging:
 - Visualize the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.



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Immunofluorescence staining workflow.

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